molecular formula C15H20ClNO B2755181 2-Chloro-N-propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide CAS No. 2411294-22-7

2-Chloro-N-propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide

Cat. No.: B2755181
CAS No.: 2411294-22-7
M. Wt: 265.78
InChI Key: CHEYDHHVXWCGEA-UHFFFAOYSA-N
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Description

2-Chloro-N-propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide is an organic compound with a complex structure that includes a chloroacetamide group, a propyl chain, and a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Chloro-N-propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO/c1-2-9-17(15(18)11-16)14-8-7-12-5-3-4-6-13(12)10-14/h3-6,14H,2,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEYDHHVXWCGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1CCC2=CC=CC=C2C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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